molecular formula C14H11NO3 B3433538 Phenyl 4-formamidobenzoate CAS No. 379254-56-5

Phenyl 4-formamidobenzoate

Cat. No.: B3433538
CAS No.: 379254-56-5
M. Wt: 241.24 g/mol
InChI Key: GCUBEOWELFYUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-formamidobenzoate is an organic compound with the molecular formula C14H11NO3 and a molecular weight of 241.25 g/mol It is a derivative of benzoic acid, where the carboxyl group is esterified with phenol, and the para position of the benzene ring is substituted with a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 4-formamidobenzoate can be synthesized through a multi-step process involving the esterification of 4-aminobenzoic acid with phenol, followed by formylation of the amino group. The esterification reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. The formylation step can be achieved using formic acid or formic anhydride in the presence of a dehydrating agent like phosphorus oxychloride .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-formamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed:

    Oxidation: 4-formylbenzoic acid.

    Reduction: 4-aminobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Phenyl 4-formamidobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 4-formamidobenzoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The formamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. The ester group can undergo hydrolysis in biological systems, releasing phenol and 4-formylbenzoic acid, which may have further biological effects .

Comparison with Similar Compounds

Phenyl 4-formamidobenzoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both an ester and a formamide group, allowing it to participate in a wide range of chemical reactions and form specific interactions with biological molecules.

Properties

IUPAC Name

phenyl 4-formamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-10-15-12-8-6-11(7-9-12)14(17)18-13-4-2-1-3-5-13/h1-10H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUBEOWELFYUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306339
Record name Phenyl 4-(formylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-56-5
Record name Phenyl 4-(formylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 4-(formylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 4-formamidobenzoate
Reactant of Route 2
Reactant of Route 2
Phenyl 4-formamidobenzoate
Reactant of Route 3
Reactant of Route 3
Phenyl 4-formamidobenzoate
Reactant of Route 4
Reactant of Route 4
Phenyl 4-formamidobenzoate
Reactant of Route 5
Reactant of Route 5
Phenyl 4-formamidobenzoate
Reactant of Route 6
Reactant of Route 6
Phenyl 4-formamidobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.